molecular formula C13H9N3O B295957 Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone

Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B295957
M. Wt: 223.23 g/mol
InChI Key: TXJCFPIIFWPBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone is a nitrogen-containing heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their stability and diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone typically involves the cyclization of hydrazones derived from pyridine-2-aldehydes or ketones. One common method is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . This reaction is usually carried out under mild conditions, making it suitable for large-scale industrial production.

Another approach involves the use of metal-catalyzed reactions. For instance, rhodium, copper, and palladium catalysts have been employed to facilitate the cyclization process . These methods offer high yields and selectivity, making them attractive for industrial applications.

Chemical Reactions Analysis

Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone involves its ability to act as a precursor for diazo compounds and metal carbenoids . These intermediates are highly reactive and can participate in various chemical transformations, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, making it a versatile intermediate for various applications.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

phenyl(triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)12-11-8-4-5-9-16(11)15-14-12/h1-9H

InChI Key

TXJCFPIIFWPBNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CN3N=N2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CN3N=N2

Origin of Product

United States

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